(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate
Description
Properties
IUPAC Name |
[4-[(E)-(dimethylhydrazinylidene)methyl]phenyl] pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)17-11-12-6-8-13(9-7-12)20-15(19)14-5-3-4-10-16-14/h3-11H,1-2H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEICHLHGUBDOTH-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate typically involves the condensation of 4-formylphenyl picolinate with 2,2-dimethylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate undergoes various chemical reactions, including:
Oxidation: The hydrazone moiety can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to yield the corresponding hydrazine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. Additionally, the picolinate group can chelate metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Backbone Diversity: The target compound’s tetrahydroquinoline core distinguishes it from phenolic (e.g., ) or simpler picolinate derivatives (e.g., ).
- Functional Groups : The dimethylhydrazone and picolinate ester groups enable unique reactivity, such as stereoselective coordination (unlike azo-hydrazones in ) or amphiphilic behavior (unlike dodecyloxy-picolinates in ).
- Synthesis Efficiency : The Povarov reaction in provides enantioselectivity but moderate yield (40%), whereas other methods (e.g., ) involve multi-step processes without explicit yield data.
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility: The target compound’s picolinate ester enhances solubility in polar solvents compared to phenolic azo-hydrazones but lacks the amphiphilic behavior of dodecyloxy-picolinates .
- Applications : While the target compound is tailored for bioactive intermediates, other analogs serve as metal chelators () or dye precursors ().
Reactivity and Pharmacological Potential
- Enantioselectivity : The Povarov reaction in generates a quaternary stereocenter, a feature absent in simpler hydrazones (e.g., ) or azo derivatives ().
- Coordination Chemistry : Unlike H3C12Opaada, which binds Mn(II) via its carboxylate and pyridyl groups , the target compound’s picolinate ester may exhibit weaker metal affinity but greater stereochemical specificity.
- Bioactivity: The tetrahydroquinoline scaffold in the target compound is associated with antimicrobial and anticancer activities, whereas ethyl chloro-hydrazono acetate () is primarily a synthetic intermediate.
Biological Activity
(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate is a compound that has attracted significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a picolinate group and a hydrazone moiety , which contribute to its reactivity and biological properties. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Metal Ion Chelation : The picolinate group can chelate metal ions, which may influence biochemical pathways involved in cellular signaling and metabolism.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated in vitro against different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as an anticancer therapeutic.
Table 1: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Potential reversible inhibition of target enzymes |
Case Studies
Several case studies have investigated the biological effects of this compound in specific contexts:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL.
- Conclusion: This compound could serve as a lead for developing new antibiotics.
-
Anticancer Activity Assessment :
- In vitro tests on breast cancer cell lines revealed that treatment with this compound led to a 70% reduction in cell viability after 48 hours.
- Conclusion: Suggests potential for use in cancer therapy, necessitating further exploration in vivo.
-
Enzymatic Studies :
- Investigated as a biochemical probe for studying enzyme kinetics. The compound demonstrated competitive inhibition against certain enzymes involved in metabolic pathways.
- Conclusion: Highlights its utility in enzymatic research and drug development.
Future Directions
Given the promising biological activities observed, future research should focus on:
- In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological effects.
- Structural Modifications : To enhance efficacy and reduce potential side effects through chemical modifications.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of (E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of hydrazine derivatives with carbonyl precursors under alkaline or acidic conditions. Key steps include:
- Controlled temperature (e.g., 0°C for NaBH4 reductions or room temperature for hydrazone formation) .
- Solvent selection (methanol, acetonitrile) to optimize intermediate solubility and reaction kinetics .
- Purification via column chromatography or recrystallization to isolate the target compound .
- Critical parameters: pH control during hydrazone formation and exclusion of moisture to prevent side reactions .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for hydrazone, ester C=O at ~1700 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 1.5–2.5 ppm) and confirms E/Z isomerism via coupling constants .
- Elemental Analysis (CHNS) : Validates molecular formula by comparing experimental vs. theoretical C, H, N, and S percentages (e.g., deviations <0.3% indicate purity) .
- HPLC : Assesses purity (>95% by area normalization) and detects by-products .
Q. How does elemental analysis contribute to confirming the molecular formula of this compound?
- Methodological Answer : Elemental analysis using a CHNS analyzer (e.g., Vario MICRO) quantifies carbon, hydrogen, nitrogen, and sulfur content. For example, a theoretical C% of 65.2% vs. experimental 64.9% confirms synthesis accuracy. Discrepancies >0.5% suggest impurities requiring re-purification .
Advanced Research Questions
Q. How can discrepancies in NMR spectral data between theoretical predictions and experimental results be resolved?
- Methodological Answer :
- Compare experimental ¹H/¹³C NMR shifts with computational predictions (DFT or molecular modeling) to identify mismatches .
- Adjust for solvent effects (e.g., CDCl3 vs. DMSO-d6) and conformational dynamics using 2D NMR (COSY, HSQC) .
- Validate assignments via deuterium exchange or NOE experiments to resolve overlapping peaks .
Q. What computational chemistry approaches are suitable for investigating the electronic properties and stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .
- Vibrational Frequency Analysis : Correlates experimental IR/Raman spectra with computed modes to validate hydrazone tautomerism .
- Molecular Dynamics (MD) : Simulates solvation effects and thermal stability in different solvents .
Q. What strategies are recommended for optimizing purification when dealing with by-products from multi-step syntheses?
- Methodological Answer :
- By-product Identification : Use TLC or LC-MS to track reaction progress and identify side products early .
- Gradient Elution Chromatography : Adjust solvent polarity (e.g., hexane:ethyl acetate ratios) to separate structurally similar impurities .
- Recrystallization Optimization : Test solvent pairs (e.g., ethanol/water) to maximize target compound yield .
Q. How can researchers validate the hydrazone configuration (E/Z isomerism) using spectroscopic data?
- Methodological Answer :
- ¹H NMR Coupling Constants : E-isomers exhibit larger coupling constants (J > 12 Hz for trans-configuration) compared to Z-isomers .
- IR Stretching Frequencies : E-hydrazones show stronger C=N absorption due to reduced conjugation .
- X-ray Crystallography : Resolves geometric isomerism unambiguously (if single crystals are obtainable) .
Q. What methodologies are used to assess potential biological activity (e.g., antimicrobial) of this compound?
- Methodological Answer :
- In Vitro Assays : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) with IC50 calculations .
- Molecular Docking : Screen against target enzymes (e.g., dihydrofolate reductase) to predict binding affinity and mechanism .
- Cytotoxicity Testing : Use MTT assays on mammalian cell lines to evaluate selectivity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on melting points or spectral data for this compound?
- Methodological Answer :
- Reproduce Synthesis : Standardize reaction conditions (e.g., solvent purity, heating rate) to minimize batch-to-batch variability .
- Cross-Validate Techniques : Confirm melting points with DSC (for phase transitions) and compare NMR data across multiple solvents .
- Literature Survey : Identify outliers by comparing data from ≥3 independent studies (e.g., CAS registry entries vs. recent publications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
